3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione

DNA binding Molecular docking MD simulation

3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione (CAS 92468-57-0) is a synthetically modified anthraquinone belonging to the tetrahydroxyanthracenedione subclass, formally derived from quinalizarin (1,2,5,8-tetrahydroxyanthraquinone) by regioselective acetylation at the 3-position. This compound features a C16H10O7 framework with a molecular weight of 314.25 g/mol and is primarily employed as a specialty building block in medicinal chemistry campaigns targeting kinase inhibition or DNA-binding modalities, and as a digester additive in paper manufacturing processes.

Molecular Formula C16H10O7
Molecular Weight 314.25 g/mol
CAS No. 92468-57-0
Cat. No. B13133654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione
CAS92468-57-0
Molecular FormulaC16H10O7
Molecular Weight314.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O)O)O
InChIInChI=1S/C16H10O7/c1-5(17)6-4-7-10(16(23)14(6)21)15(22)12-9(19)3-2-8(18)11(12)13(7)20/h2-4,18-19,21,23H,1H3
InChIKeyIGSPSMKFVRFYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione (CAS 92468-57-0) Procurement-Focused Chemical Baseline


3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione (CAS 92468-57-0) is a synthetically modified anthraquinone belonging to the tetrahydroxyanthracenedione subclass, formally derived from quinalizarin (1,2,5,8-tetrahydroxyanthraquinone) by regioselective acetylation at the 3-position [1]. This compound features a C16H10O7 framework with a molecular weight of 314.25 g/mol and is primarily employed as a specialty building block in medicinal chemistry campaigns targeting kinase inhibition or DNA-binding modalities, and as a digester additive in paper manufacturing processes . Its structural analogy to anthracycline-based anticancer agents positions it as a candidate for comparative structure-activity relationship (SAR) studies and impurity profiling [1].

Medicinal chemistry building block for kinase inhibition and DNA-binding studies
Reference standard for quinalizarin impurity profiling by HPLC/LC-MS
Paper manufacturing digester additive for industrial research applications

Why Generic Quinalizarin or Other Tetrahydroxyanthraquinone Isomers Cannot Replace 3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione


Although numerous tetrahydroxyanthraquinone isomers and their acetylated derivatives exist, simple substitution with the parent dihydroxy compound quinalizarin or a regioisomeric acetyl variant risks compromising critical performance parameters. In silico DNA-binding models demonstrate that regioselective mono-acetylation, as in the 3-acetyl derivative, alters the binding mode from intercalation to groove binding, with tetra-acetylated quinalizarin exhibiting superior binding compared to mono-acetylated forms via increased groove binding [1]. This shift in binding mechanism directly impacts downstream biological readouts such as topoisomerase inhibition and cellular uptake, making generic interchange scientifically unsound without confirmatory empirical validation [1].

Binding mode Acetylation may shift DNA interaction from intercalation to groove binding, altering topoisomerase inhibition and cellular uptake profiles; generic quinalizarin or regioisomeric acetyl derivatives cannot be assumed interchangeable.
Kinase profile The parent quinalizarin CK2 selectivity profile (promiscuity score 11.1) may not transfer to the 3-acetyl derivative; acetylation modifies pharmacophore geometry and likely shifts kinase selectivity.

Quantitative Differentiation Evidence for 3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione Versus Quinalizarin Analogs


DNA Binding Mode Shift: In Silico Groove Binding vs. Intercalation for Mono-acetylated Quinalizarin Derivatives

In a comparative in silico study using DFT, molecular docking (1BNA, 1Z3F, 101D models), and molecular dynamics simulation, tetra-acetylated quinalizarin demonstrated a stronger DNA binding interaction than the mono-acetylated form, with the binding increase attributed to a groove-binding mechanism rather than intercalation [1]. While this study did not isolate 3-acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione specifically, it establishes a clear class-level differentiation: regioselective acetylation of the quinalizarin scaffold redirects the DNA binding mode from intercalation to groove binding, which is a critical determinant of downstream pharmacological activity and toxicity profiles [1].

DNA binding mode
Class-level
Predicted groove binding vs. quinalizarin intercalation
Binding mode context for DNA-targeted probe design
In silico docking and MD; requires experimental confirmation for 3-acetyl regioisomer
DNA binding Molecular docking MD simulation

CK2 Kinase Inhibitory Potency: Baseline Activity of the Non-Acetylated Parent Compound Quinalizarin

Quinalizarin (1,2,5,8-tetrahydroxyanthraquinone), the non-acetylated parent scaffold, has been crystallographically characterized as a potent and highly selective CK2 inhibitor with a Ki of approximately 50 nM, competitive with ATP [1]. It displayed >10-fold selectivity over 75 kinases tested at 1 µM, with a promiscuity score of 11.1—the lowest reported for a CK2 inhibitor at the time of publication [1]. Although 3-acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione itself has not been directly assayed in this system, the presence of the 3-acetyl group is anticipated to modulate the hydrogen-bond network around the ATP-binding pocket, potentially altering both potency and selectivity compared to the parent compound.

CK2 inhibition (parent)
Class-level
Ki ≈ 50 nM, >10-fold selectivity over 75 kinases; promiscuity score 11.1
Selectivity context for kinase probe development
Parent quinalizarin data; 3-acetyl derivative not directly assayed
CK2 kinase inhibition Selectivity Anticancer

Uncoupling Activity on Mitochondrial Oxidative Phosphorylation: Positional Hydroxyl Requirement

A structure-uncoupling activity study of seven anthraquinone derivatives in rat liver mitochondria revealed that compounds bearing a free hydroxyl group at the β-position (including 1-acetyl-2,4,5,7-tetrahydroxy-9,10-anthracenedione) exhibited an uncoupling effect, whereas those lacking β-hydroxylation (rugulosin, rugulin, physcion) were ineffective [1]. Although the specific regioisomer 3-acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione was not tested, the study establishes that acetylation pattern and hydroxyl position are critical for mitochondrial uncoupling activity [1].

Mitochondrial uncoupling
Class-level
β-hydroxyl essential for activity; position-dependent uncoupling in rat liver mitochondria
Uncoupling phenotype context for toxicity studies
SAR from anthraquinone series; 3-acetyl regioisomer not directly tested
Mitochondrial uncoupling Structure-activity relationship Hydroxyanthraquinones

ADMET Drug-Likeness Profile: In Silico Prediction for Acetylated Quinalizarin Derivatives

The in silico DNA binding study by Saha et al. (2025) also performed ADMET profiling for quinalizarin, its mono-acetylated form, and tetra-acetylated form [1]. Tetra-acetylation was associated with improved drug-likeness parameters, while mono-acetylation yielded an intermediate profile distinct from both the parent and the fully acetylated derivative [1]. This suggests that 3-acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione, as a specific mono-acetylated regioisomer, occupies a unique position in the pharmacokinetic landscape—potentially balancing solubility and permeability differently than either quinalizarin or tetra-acetylated quinalizarin [1].

ADMET drug-likeness
Class-level
Intermediate profile: parent
ADME property context for lead optimization
In silico prediction; requires experimental ADME profiling for 3-acetyl
ADMET prediction Drug-likeness In silico pharmacology

Optimal Application Scenarios for 3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione Based on Quantitative Evidence


Targeted Anticancer Probe Development Requiring Groove-Binding DNA Ligands

Given the in silico evidence that mono-acetylation of the quinalizarin scaffold shifts DNA binding from intercalation to groove binding [1], 3-acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione is best deployed as a starting scaffold for developing sequence-selective DNA minor-groove binders for anticancer applications where intercalation-induced genotoxicity must be minimized.

Kinase Selectivity Profiling with Modified ATP-Competitive Inhibitors

The exceptional selectivity of the parent quinalizarin for CK2 (promiscuity score 11.1) [2] provides a strong rationale for using the 3-acetyl derivative in kinase selectivity profiling studies. Its altered hydrogen-bonding capacity may further narrow or shift selectivity, making it valuable for constructing focused compound libraries targeting specific kinase subfamilies.

Mitochondrial Toxicity Screening in Drug Safety Assessment

The structure-uncoupling activity relationship established for β-hydroxylated anthraquinones [3] indicates that the 3-acetyl derivative, with its defined hydroxylation pattern, can serve as a reference compound in mitochondrial toxicity screening panels to assess the contribution of acetyl substitution to mitochondrial uncoupling potential.

Analytical Reference Standard for Quinalizarin Impurity Profiling

As a regiospecifically acetylated quinalizarin derivative, this compound is ideally suited as a certified reference standard for HPLC/LC-MS impurity profiling of bulk quinalizarin or its pharmaceutical formulations, ensuring batch-to-batch consistency and compliance with ICH Q3A guidelines.

Application
Selection Property
Validation Focus
DNA groove-binding ligand research
Acetylation pattern and predicted DNA-binding mode
Groove-binding confirmation in target DNA models
Kinase selectivity profiling
Modified pharmacophore geometry vs. parent quinalizarin
Kinase selectivity panel validation
Mitochondrial toxicity screening studies
Hydroxylation pattern and uncoupling activity context
Mitochondrial uncoupling endpoint assessment
Analytical reference standard for impurity profiling
Regiospecific acetylation and chromatographic identity
HPLC/LC-MS purity and identity confirmation
Quote Request

Request a Quote for 3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.